4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide
Description
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide (CAS: 121758-19-8) is a chiral sulfonamide derivative characterized by a 1,2-diphenylethylenediamine core functionalized with two para-methylbenzenesulfonyl groups. It is synthesized via the reaction of (1R,2R)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride, achieving a yield of ~88% .
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDVDWSFHJKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzenesulfonamide Precursors
The initial step generally involves the preparation of 4-methylbenzenesulfonamide derivatives by reacting 4-methylbenzenesulfonyl chloride with substituted anilines or amines under controlled conditions.
- Reaction Conditions: The sulfonyl chloride is added to a cooled solution of the amine in an inert solvent such as pyridine or dichloromethane at 0 °C to room temperature.
- Catalysts/Additives: Bases such as triethylamine or 4-dimethylaminopyridine (DMAP) are used to neutralize the generated HCl.
- Reaction Time: Typically 12–36 hours depending on scale and substrate.
- Purification: The crude product is purified by extraction, washing with acidic and basic aqueous solutions, drying over anhydrous magnesium sulfate, and recrystallization or chromatography.
Example: Synthesis of 4-methyl-N-(2-nitrophenyl)benzenesulfonamide was achieved by reacting 4-methylbenzenesulfonyl chloride with 2-nitroaniline in pyridine at 0 °C, followed by warming to 98 °C for 36 hours. The product was isolated as yellow needles in 66% yield after workup and recrystallization.
Construction of the Diphenylethylamine Backbone
The diphenylethylamine core is commonly synthesized through reductive amination or nucleophilic substitution reactions involving benzaldehyde derivatives and amine intermediates.
- Typical Procedure: Aniline derivatives are reacted with benzaldehyde or substituted benzaldehydes to form imines or Schiff bases, which are subsequently reduced using mild reducing agents such as sodium borohydride or catalytic hydrogenation.
- Solvents: Ethanol, methanol, or dichloromethane.
- Temperature: Room temperature to mild heating (25–60 °C).
- Purification: Chromatography or recrystallization.
This step ensures the formation of the chiral or racemic diphenylethylamine intermediate, which is crucial for the subsequent sulfonylation step.
Sulfonylation of the Amino Group to Form the Final Compound
The final sulfonylation step introduces the second 4-methylphenylsulfonylamino group onto the diphenylethylamine intermediate.
- Reagents: 4-methylbenzenesulfonyl chloride or related sulfonyl chlorides.
- Conditions: The amine intermediate is reacted with the sulfonyl chloride in the presence of a base such as triethylamine or pyridine.
- Temperature: 0 °C to room temperature.
- Reaction Time: Several hours to overnight.
- Purification: The product is purified by chromatography or recrystallization to obtain the pure bis-sulfonylamino compound.
Representative Reaction Scheme
Analytical and Research Outcomes
- Purity and Structure Confirmation: The final compound is characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, where applicable, X-ray crystallography to confirm the molecular structure and stereochemistry.
- Optical Isomerism: The compound may exist as racemates or enantiomerically enriched forms depending on the synthetic route and chiral auxiliaries used.
- Yields: Overall yields vary depending on reaction optimization but typically range from 60% to 75% in the final sulfonylation step.
- Stability: The compound exhibits stability under ambient conditions and is amenable to further functionalization for pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Sulfonylation reagent | 4-methylbenzenesulfonyl chloride | Commercially available |
| Base | Triethylamine, pyridine, DMAP | Catalytic or stoichiometric |
| Solvent | Pyridine, dichloromethane, ethanol | Dry, inert atmosphere preferred |
| Temperature | 0 °C to 98 °C | Controlled to avoid side reactions |
| Reaction time | 12–36 hours | Longer times for complete conversion |
| Purification | Chromatography, recrystallization | Essential for high purity |
| Yield (final step) | 60–75% | Dependent on substrate and conditions |
| Characterization | NMR, MS, X-ray | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Core Structural Variations
- Target Compound : The 1,2-diphenylethylenediamine backbone provides a rigid, stereochemically defined framework. This contrasts with N,N'-benzene-1,2-diylbis(4-methylbenzenesulfonamide) , which has a planar benzene-1,2-diyl core, reducing steric hindrance but limiting chiral applications .
- MP-A08: Incorporates a phenyl-iminomethyl-phenyl linker, creating a conjugated system that enhances ATP-binding site interactions in kinases .
Functional Group Impact
- Sulfonamide Groups : All compounds feature para-methylbenzenesulfonamide moieties, which improve solubility and hydrogen-bonding capacity. However, the target compound’s sulfonamide groups are positioned to exploit chiral environments, unlike MP-A08’s linear arrangement .
Pharmacological and Industrial Relevance
- Chiral Applications : The (1R,2R) configuration of the target compound makes it valuable in asymmetric synthesis, unlike MP-A08 or benzene-1,2-diyl derivatives .
- Drug Development : MP-A08’s dual SphK inhibition highlights the role of sulfonamide positioning in kinase selectivity, a lesson applicable to optimizing the target compound .
Biological Activity
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.
Chemical Structure
The compound can be described by the following chemical structure:
1. Antimicrobial Activity
Preliminary studies have indicated that 4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide exhibits significant antimicrobial properties. The disc diffusion method was employed to assess its antibacterial effects against various strains. The results demonstrated a notable inhibitory effect compared to standard antibiotics, suggesting its potential as an antimicrobial agent .
2. Antidiabetic Activity
Research has also explored the antidiabetic potential of this compound. In vitro studies using streptozotocin (STZ)-induced diabetic models showed that it could lower blood glucose levels effectively. The mechanism appears to involve the activation of glucokinase, which plays a crucial role in glucose metabolism .
Antimicrobial Studies
A comprehensive study evaluated the efficacy of various sulfonamide derivatives, including the target compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound Name | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Standard Drug | 30 | 10 |
| Target Compound | 25 | 20 |
| Other Derivative A | 22 | 25 |
| Other Derivative B | 20 | 30 |
Table 1: Antimicrobial activity of selected compounds
Antidiabetic Mechanism
The antidiabetic effects were assessed through glucose tolerance tests in STZ-induced diabetic rats. The compound demonstrated a reduction in blood glucose levels by approximately 30% after administration over a period of two weeks. This suggests a promising avenue for further exploration in diabetes management.
Case Study 1: Anticancer Activity
In a recent study focusing on cancer cell lines (HeLa, HCT-116), derivatives similar to the target compound were evaluated for cytotoxicity. The most effective compounds showed IC50 values ranging from 6 to 7 µM against HeLa cells, indicating strong potential for further development as anticancer agents .
Case Study 2: Apoptosis Induction
Further investigation into the mechanism of action revealed that these compounds induced apoptosis in cancer cells through caspase activation pathways. Flow cytometry analysis indicated an increase in early apoptotic populations when treated with concentrations as low as 5 µM .
Q & A
Q. What are the recommended synthetic pathways for 4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step sulfonylation and amination reactions. A two-step approach is common:
Sulfonylation : React 4-methylbenzenesulfonyl chloride with a diphenylethylamine precursor under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate.
Secondary functionalization : Introduce the second sulfonyl group via nucleophilic substitution.
To optimize yields, employ Design of Experiments (DoE) principles :
- Use fractional factorial designs to screen variables (e.g., temperature, stoichiometry, solvent polarity).
- Apply response surface methodology (RSM) to identify optimal conditions.
Monitor purity via HPLC and adjust reaction time to minimize byproducts (e.g., over-sulfonylation).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm sulfonamide bond formation and substituent positions. Deuterated DMSO or CDCl are suitable solvents for resolving aromatic protons .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks. Crystalize the compound via slow evaporation in ethanol/water mixtures. Compare results with density functional theory (DFT)-optimized structures to validate geometry .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) in positive ion mode .
Q. How does the compound’s solubility profile impact experimental design in pharmacological assays?
- Methodological Answer : Solubility in aqueous buffers (e.g., pH 7.4) is critical for bioactivity studies.
- Experimental Protocol :
Perform shake-flask solubility tests at 25°C using buffers of varying pH.
Use UV-Vis spectroscopy or HPLC to quantify dissolved compound .
- Mitigation Strategies :
- Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility.
- Design dose-response assays with solubility-adjusted concentrations to avoid false negatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute reaction pathways. Compare activation energies of sulfonylation steps to identify rate-limiting stages .
- Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants .
- Contradiction Analysis : If experimental binding data conflicts with simulations, re-parameterize force fields or incorporate solvent effects in docking models .
Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?
- Methodological Answer :
- Feedback Loop Design : Integrate experimental kinetics (e.g., stopped-flow spectroscopy) with computational transition-state searches. For example, if DFT predicts a higher energy barrier than observed experimentally, re-examine solvent effects or explicit proton transfer steps .
- Sensitivity Analysis : Use Monte Carlo simulations to assess how variations in input parameters (e.g., dielectric constant) affect computational outcomes. Compare with Arrhenius plots from experimental rate measurements .
Q. How do hydrogen-bonding networks and crystal packing influence the compound’s stability and bioactivity?
- Methodological Answer :
- Crystallography : Analyze intermolecular interactions (e.g., N–H···O=S bonds) using Mercury software. Compare polymorphs to identify thermodynamically stable forms .
- Stability Testing : Store crystals under accelerated degradation conditions (40°C, 75% RH) and monitor structural changes via PXRD. Correlate stability with hydrogen-bond density .
- Bioactivity Correlation : Use QSAR models to link crystallographic data (e.g., torsion angles) with antibacterial IC values. Adjust synthesis to favor bioactive conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
